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Compound of Interest
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2,5-Dibromo-4-hydroxybenzoic

acid

Cat. No.: B020960 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for dibromo-4-

hydroxybenzoic acid isomers. While a comprehensive search of available scientific databases

did not yield specific experimental NMR, IR, and MS data for 2,5-Dibromo-4-hydroxybenzoic
acid, this document presents the available data for the closely related and commercially

available isomer, 3,5-Dibromo-4-hydroxybenzoic acid. This information serves as a valuable

reference point for the characterization of this class of compounds.

The guide is structured to provide clear, actionable information, including tabulated spectral

data, detailed experimental protocols for acquiring similar data, and a visual representation of

the analytical workflow.

Spectroscopic Data for 3,5-Dibromo-4-
hydroxybenzoic Acid
The following tables summarize the key spectroscopic data for 3,5-Dibromo-4-hydroxybenzoic

acid (CAS No: 3337-62-0).[1] This compound is a monohydroxybenzoic acid where the

benzene ring is substituted by bromo groups at positions 3 and 5.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While search results indicate the availability of NMR spectra for 3,5-Dibromo-4-

hydroxybenzoic acid, the specific peak assignments and chemical shifts were not detailed in

the accessible literature.

Infrared (IR) Spectroscopy
The NIST WebBook indicates the availability of an IR spectrum for 3,5-Dibromo-4-

hydroxybenzoic acid. Key expected absorptions for this functionalized aromatic acid would

include:

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3300-2500 O-H (Carboxylic Acid) Stretching (Broad)

~1700 C=O (Carboxylic Acid) Stretching

1600-1450 C=C (Aromatic Ring) Stretching

~1300 C-O Stretching

1200-1000 O-H Bending

Below 850 C-Br Stretching
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Mass Spectrometry (MS)
The NIST WebBook provides access to the electron ionization (EI) mass spectrum for 3,5-

Dibromo-4-hydroxybenzoic acid.[2]

Key MS Data

m/z Value Interpretation

294/296/298
Molecular Ion (M⁺) peak with characteristic

isotopic pattern for two bromine atoms

Further fragmentation data not detailed in

search results

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are generalized for the analysis of solid aromatic acids like dibromo-4-

hydroxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the

sample dissolves completely.

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added

for chemical shift referencing (δ = 0.00 ppm).
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Data Acquisition:

The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, standard acquisition parameters include a spectral width of -2 to 14 ppm, a

relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient

number of scans (typically 16-64) are averaged to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width

(e.g., 0 to 220 ppm).

Data Processing and Analysis:

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the

frequency-domain NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different

types of protons.

The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants

(J) are analyzed to determine the connectivity of atoms and the overall structure of the

molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet-forming die.
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Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr

pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment of the FTIR

spectrometer.

Place the KBr pellet in the sample holder and acquire the IR spectrum.

Data is typically collected over a range of 4000 to 400 cm⁻¹.

Data Analysis:

The spectrum is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Characteristic absorption bands are identified and correlated with specific functional

groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

A small amount of the solid sample is introduced into the mass spectrometer, typically via

a direct insertion probe.

The sample is heated under vacuum to induce vaporization.

Ionization:

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing the ejection of an electron and the formation of a positively charged

molecular ion (M⁺).

Mass Analysis:
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The molecular ion and any fragment ions formed are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Analysis:

The separated ions are detected, and a mass spectrum is generated, which is a plot of

relative ion abundance versus m/z.

The molecular weight of the compound is determined from the molecular ion peak. The

isotopic pattern of the molecular ion can confirm the presence of elements like bromine

and chlorine.

The fragmentation pattern provides valuable information about the structure of the

molecule.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromo-4-hydroxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromo-4-hydroxybenzoic-acid
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3337620&Mask=400
https://www.benchchem.com/product/b020960#spectroscopic-data-for-2-5-dibromo-4-hydroxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b020960#spectroscopic-data-for-2-5-dibromo-4-hydroxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b020960#spectroscopic-data-for-2-5-dibromo-4-hydroxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b020960#spectroscopic-data-for-2-5-dibromo-4-hydroxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b020960?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

